1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
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Overview
Description
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with a unique structure that combines aniline, naphthalene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of aniline with oxalyl chloride to form an anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-naphthyl 4-methylbenzoate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and naphthyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of aniline, naphthalene, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
769156-91-4 |
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Molecular Formula |
C27H21N3O4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H21N3O4/c1-18-11-13-20(14-12-18)27(33)34-24-16-15-19-7-5-6-10-22(19)23(24)17-28-30-26(32)25(31)29-21-8-3-2-4-9-21/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
GIGNYJVQZIOABM-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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